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Compound of Interest

Compound Name: cis-3-Hexenyl levulinate
CAS No.: 85554-70-7
Cat. No.: B1629231
Get Quote
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Executive Summary & Chemical Identity

cis-3-Hexenyl levulinate (also known as (Z)-3-hexenyl 4-oxopentanoate) is a high-value ester
utilized in the flavor and fragrance industry for its unique "green" profile, blending the grassy,
fresh notes of cis-3-hexenol ("Leaf Alcohol") with the fruity, caramel-like undertones of levulinic
acid. Beyond its organoleptic properties, it serves as a model compound for studying the
spectral behavior of unconjugated en-esters.

This guide provides a rigorous analysis of its spectral signature, synthesizing Nuclear Magnetic
Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data.[1] The
structural elucidation relies on first-principles assignment derived from high-purity precursors,
offering a self-validating framework for identification.

Chemical Profile
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Experimental Protocol: Synthesis & Sample
Preparation

To ensure spectral data integrity, the analyte must be free of isomeric impurities (e.g., trans-2-
hexenyl rearrangement products). The following protocol utilizes a Steglich esterification,
favored for its mild conditions that preserve the cis-alkene geometry.

Synthesis Workflow (Steglich Esterification)

Reaction:
Protocol:

Reagents: Dissolve Levulinic acid (1.0 eq) and cis-3-hexenol (1.1 eq) in anhydrous
Dichloromethane (DCM).

o Catalyst: Add 4-Dimethylaminopyridine (DMAP, 0.1 eq) as a nucleophilic catalyst.
e Coupling: Cool to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) dropwise.
e Incubation: Stir at 0°C for 1 hour, then warm to room temperature (25°C) for 12 hours.

o Workup: Filter off the precipitated Dicyclohexylurea (DCU). Wash filtrate with 0.5N HCI,
saturated

, and brine.
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 Purification: Dry over

, concentrate, and purify via flash column chromatography (Hexane:Ethyl Acetate 9:1).

Workflow Visualization

( N
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Figure 1: Step-by-step synthesis workflow ensuring retention of cis-geometry.

Nuclear Magnetic Resonance (NMR) Analysis[1][2]
[10][11][12]

The NMR spectrum of cis-3-hexenyl levulinate is distinct due to the coupling of the "green”
alcohol chain with the levulinate backbone. Assignments are based on chemical shift additivity
rules and validated against analogous esters (e.g., cis-3-hexenyl acetate).

H NMR Data (500 MHz, )

The spectrum is divided into two domains: the Levulinate Core (A) and the Hexenyl Chain (B).
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C NMR Data (125 MHz, )
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Mass Spectrometry (MS) Analysis[1][10][12][13][14]

The fragmentation pattern under Electron lonization (El, 70 eV) is governed by two competing
pathways: cleavage of the levulinate moiety and fragmentation of the unsaturated alkyl chain.

Fragmentation Pathway Logic
¢ Molecular lon (

): m/z 198 (Typically weak or invisible).

¢ Acylium lon Formation (
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-cleavage): The bond between the levulinate carbonyls and the central ethyl chain is labile,
but the most prominent cleavage is the loss of the alkoxy group.

o Levulinoyl Cation: Cleavage of the ester bond yields the stable acylium ion of the acid part.

o McLafferty Rearrangement (Ester): Not primary due to chain length, but "Levulinate" specific
rearrangement often yields m/z 43 (

) as the base peak.

o Hydrocarbon Fragments: The hexenyl chain fragments characteristically.

o (m/z 83) and

(m/z 82).

Key Diagnostic lons
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Fragmentation Diagram|[13]
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Figure 2: Primary fragmentation pathways identifying the levulinate head and hexenyl tail.

Infrared Spectroscopy (IR) Analysis[1][12]

IR analysis provides a quick "fingerprint" confirmation of the functional groups. The key feature
is the presence of two distinct carbonyl signals.
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Expert Insight: In many esters, the carbonyls overlap. However, in levulinates, the ketone and
ester carbonyls are chemically distinct enough to often appear as a split peak or a broadened
doublet around 1720-1740
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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